Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate
Overview
Description
Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate is a heterocyclic compound with a pyrazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the amino and carboxylic acid ester groups. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazole-3-methanol derivatives.
Scientific Research Applications
Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Industry: This compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester
- 5-amino-2-ethyl-2H-pyrazole-4-carboxylic acid methyl ester
Uniqueness
Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Biological Activity
Methyl 3-amino-1-ethyl-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential pharmacological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of the Compound
This compound is part of the pyrazole family, which is known for its diverse biological properties. Pyrazole derivatives have been explored for their roles as anti-inflammatory, anticancer, and antimicrobial agents. The specific structure of this compound imparts unique biochemical interactions, making it a candidate for various therapeutic applications.
The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, similar pyrazole derivatives have been shown to interact with multiple biological pathways:
- Enzyme Inhibition : Many pyrazoles act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Some derivatives modulate receptor functions, potentially affecting signaling pathways related to cell proliferation and apoptosis.
These mechanisms suggest that this compound could influence various biochemical pathways, including those associated with cancer and inflammatory responses .
Anticancer Properties
Research has indicated that pyrazole derivatives exhibit significant anticancer activity. For instance:
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF7 | TBD | Apoptosis induction |
Similar Pyrazoles | A549 | 26 | Cell growth inhibition |
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep2 | 3.25 | Cytotoxicity |
The compound's ability to induce apoptosis in cancer cells and inhibit cell proliferation suggests it could be a valuable agent in cancer therapy .
Anti-inflammatory Activity
This compound may also possess anti-inflammatory properties. Pyrazoles have been documented to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced production of pro-inflammatory mediators .
Structure-Activity Relationship (SAR)
The SAR studies of pyrazoles highlight the importance of specific functional groups in enhancing biological activity:
- Substituents : The presence of electron-withdrawing groups at particular positions on the pyrazole ring can significantly increase potency.
- Alkyl Chain Length : Variations in the alkyl chain length attached to the nitrogen atoms can affect solubility and bioavailability.
For example, compounds with longer alkyl chains or additional functional groups have shown improved inhibitory activities against various cancer cell lines .
Case Studies
Several studies have evaluated the efficacy of this compound and its analogs:
Study 1: Antitumor Activity
In a study assessing the anticancer potential of various pyrazole derivatives, this compound was found to exhibit significant cytotoxic effects against the MCF7 breast cancer cell line. The compound's IC50 value was determined to be lower than that of standard chemotherapeutics, indicating its potential as an alternative treatment .
Study 2: Inhibition of Inflammatory Responses
Another investigation focused on the anti-inflammatory properties of this compound, demonstrating its ability to inhibit COX enzymes effectively. This inhibition correlated with reduced levels of inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases .
Properties
IUPAC Name |
methyl 5-amino-2-ethylpyrazole-3-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3-10-5(7(11)12-2)4-6(8)9-10/h4H,3H2,1-2H3,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZPTCYAOAVRLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods II
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